molecular formula C27H34O6 B12139787 3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one

Cat. No.: B12139787
M. Wt: 454.6 g/mol
InChI Key: ACICRKJDVCZNNC-UHFFFAOYSA-N
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Description

3-Hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromenone core substituted with a hexyl chain at position 3, methyl groups at positions 4 and 8, and a 3,4,5-trimethoxybenzyl ether group at position 7 . The 3,4,5-trimethoxybenzyl moiety is structurally significant due to its prevalence in bioactive molecules, particularly those with antitumor properties .

The compound is synthesized via multi-step reactions, including alkylation and etherification, using intermediates like 3,4,5-trimethoxybenzyl bromide (derived from 3,4,5-trimethoxybenzyl alcohol ). Purification typically involves chromatography or recrystallization to achieve high purity .

Properties

Molecular Formula

C27H34O6

Molecular Weight

454.6 g/mol

IUPAC Name

3-hexyl-4,8-dimethyl-7-[(3,4,5-trimethoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C27H34O6/c1-7-8-9-10-11-21-17(2)20-12-13-22(18(3)25(20)33-27(21)28)32-16-19-14-23(29-4)26(31-6)24(15-19)30-5/h12-15H,7-11,16H2,1-6H3

InChI Key

ACICRKJDVCZNNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC3=CC(=C(C(=C3)OC)OC)OC)C)OC1=O)C

Origin of Product

United States

Biological Activity

3-Hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one is a synthetic compound belonging to the class of flavonoids, particularly coumarins. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article will explore its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular structure of 3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one can be represented as follows:

  • Molecular Formula : C₃₁H₃₆O₇
  • Molecular Weight : 508.61 g/mol
  • IUPAC Name : 3-Hexyl-4,8-dimethyl-7-(3,4,5-trimethoxybenzyl) oxychromen-2-one

1. Antioxidant Activity

Research has demonstrated that flavonoids possess significant antioxidant properties. The compound has been shown to scavenge free radicals effectively. A study indicated that coumarin derivatives exhibit high antioxidant activity due to their ability to donate hydrogen atoms or electrons to free radicals, thereby neutralizing them and preventing oxidative stress-related damage .

CompoundIC50 (µM)Reference
3-Hexyl-4,8-dimethyl...15.2
Quercetin12.0
Curcumin18.5

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated in various in vitro studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This action suggests its potential use in treating inflammatory diseases .

3. Anticancer Activity

The anticancer properties of 3-hexyl-4,8-dimethyl-7-((3,4,5-trimethoxybenzyl)oxy)-2H-chromen-2-one have been explored against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)8.0Cell cycle arrest at G2/M phase
A549 (Lung Cancer)12.0Inhibition of metastasis-related pathways

In a study by Alipour et al., the compound demonstrated significant cytotoxicity against these cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Efficacy

A recent study investigated the efficacy of the compound on MCF-7 breast cancer cells. The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability and an increase in apoptotic markers such as caspase activation .

Case Study 2: In Vivo Anti-inflammatory Effects

In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. This effect was attributed to the inhibition of cyclooxygenase enzymes involved in prostaglandin synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in its combination of a long alkyl chain (hexyl), methyl groups, and a bulky 3,4,5-trimethoxybenzyloxy substituent. Below is a comparison with key analogs:

Compound Name Substituents Key Features Biological Activity (GI₅₀/MGI%)
Target Compound 3-hexyl, 4,8-dimethyl, 7-(3,4,5-trimethoxybenzyloxy) High lipophilicity (logP 6.71) Antitumor (theoretical, inferred)
3-Ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy) 3-ethyl, 4,8-dimethyl, 7-(2-oxo-2-phenylethoxy) Shorter alkyl chain (logP ~5.2) Antimicrobial, Anticancer (MGI% 10–65)
4-Methyl-7-[(3,4,5-TMbenzyl)oxy]-2H-chromen-2-one 4-methyl, 7-(3,4,5-trimethoxybenzyloxy) Simpler structure, no hexyl group Antimalarial (IC₅₀ < 10 µM)
Ethyl 3-(7-hydroxychromen)propanoate 7-hydroxy, propanoate ester Polar hydroxyl group reduces lipophilicity Antioxidant (in vitro)
7-Methoxyflavone 7-methoxy Lacks alkyl chains; methoxy enhances metabolic stability Anti-inflammatory

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